molecular formula C6H8BrClN2O B2835245 4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride CAS No. 2126176-92-7

4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride

Cat. No.: B2835245
CAS No.: 2126176-92-7
M. Wt: 239.5
InChI Key: YROQYTFIZJFRGV-UHFFFAOYSA-N
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Description

4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride is a chemical compound with the molecular formula C6H8BrClN2O It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position, a bromine atom at the 5-position, and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-1-methylpyridin-2-one and bromine.

    Bromination: The 4-amino-1-methylpyridin-2-one is subjected to bromination using bromine or a bromine source like N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain the desired 4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one.

    Formation of Hydrochloride Salt: The purified compound is then converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like ethanol or water.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation can yield N-oxides, while reduction can lead to the removal of the bromine atom.

    Condensation Reactions: The amino group at the 4-position can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Substitution: Nucleophiles like amines, thiols, alkoxides

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Reducing agents like sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinones, while oxidation and reduction can lead to N-oxides or dehalogenated products, respectively.

Scientific Research Applications

4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological targets.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets. The amino and bromine groups play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-methyl-1,2-dihydropyridin-2-one: Lacks the bromine atom, which may result in different reactivity and biological activity.

    5-Bromo-4-methyl-1,2-dihydropyridin-2-one:

    4-Amino-1-methyl-1,2-dihydropyridin-2-one: Lacks the bromine atom, which can influence its reactivity and interactions.

Uniqueness

4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride is unique due to the presence of both an amino group and a bromine atom, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-amino-5-bromo-1-methylpyridin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O.ClH/c1-9-3-4(7)5(8)2-6(9)10;/h2-3H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROQYTFIZJFRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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